2-chloro-5-nitro-N-phenylbenzenesulfonamide
Description
2-Chloro-5-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 5, and a sulfonamide (-SO₂NH-) group at position 1, where the nitrogen atom is bonded to a phenyl group. Sulfonamides are historically significant in antimicrobial applications, and nitro-substituted variants may exhibit enhanced stability or modified pharmacological profiles .
Properties
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(15(16)17)8-12(11)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFHNBNDPHUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408492 | |
| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105837-49-8 | |
| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide typically involves nitration and sulfonation reactions. One common method starts with 2-chloronitrobenzene, which undergoes nitration using concentrated nitric acid and sulfuric acid as a catalyst to form the nitro group. The resulting compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group . Industrial production methods often employ similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-5-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorosulfonic acid, and reducing agents like Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-5-nitro-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 71215-81-1)
- Structural Differences: The nitro group in the target compound is replaced by an amino (-NH₂) group, and the N-phenyl substituent is modified to 2,4-dimethylphenyl.
- Impact on Properties: The amino group is electron-donating, increasing the electron density of the benzene ring compared to the nitro group. This alters reactivity in electrophilic substitution reactions.
- Biological Relevance: Amino-substituted sulfonamides are often explored for diuretic or antidiabetic activities, contrasting with nitro-containing analogs, which may prioritize stability over direct bioactivity .
2-Chloro-5-nitrobenzenesulphonic Acid (CAS 96-73-1)
- Structural Differences : The sulfonamide (-SO₂NHPh) group is replaced by a sulfonic acid (-SO₃H).
- Impact on Properties :
Modifications to the Sulfonamide N-Substituent
4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide
- Structural Differences : The N-phenyl group is replaced by a phenethyl moiety linked to a benzamide. A methoxy (-OCH₃) group replaces the nitro group.
- Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro group, which may reduce metabolic stability .
N-(2-Chloro-5-phenylpyridin-3-yl)benzenesulfonamide
- Structural Differences : The benzene ring is replaced with a pyridine heterocycle, and a phenyl group is introduced at position 5.
- Impact on Properties :
Heterocyclic and Complex Derivatives
5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide (CAS 923172-28-5)
- Structural Differences : Incorporates a thiophene ring and a fluoro-methylphenyl sulfonyl group.
- Impact on Properties :
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 1396857-30-9)
Comparative Analysis Table
| Compound Name | CAS Number | Key Substituents | Biological Activity Notes | Physical/Chemical Properties |
|---|---|---|---|---|
| 2-Chloro-5-nitro-N-phenylbenzenesulfonamide | Not Provided | -Cl (C2), -NO₂ (C5), -SO₂NHPh | Potential antimicrobial; high stability due to nitro | Low solubility (nitro group), acidic NH |
| 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | 71215-81-1 | -Cl (C2), -NH₂ (C5), -SO₂N(2,4-Me₂Ph) | Likely diuretic/antidiabetic | Higher solubility (amino group) |
| 4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide | N/A | -Cl (C5), -OCH₃ (C2), ethyl-benzamide | Enhanced receptor binding (flexible linker) | Moderate solubility (methoxy) |
| N-(2-Chloro-5-phenylpyridin-3-yl)benzenesulfonamide | N/A | Pyridine core, -Cl (C2), -Ph (C5) | Improved solubility (pyridine) | Polar interactions dominate |
| 5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide | 923172-28-5 | -Cl, -NO₂, thiophene, fluoro-methyl | Potential kinase inhibition | High lipophilicity (thiophene) |
Biological Activity
2-Chloro-5-nitro-N-phenylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the class of nitrobenzenes and is characterized by a benzene ring substituted with a nitro group and a sulfonamide moiety. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves two key reactions: nitration and sulfonation. A common synthetic route starts with 2-chloronitrobenzene, which undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group. This intermediate is then subjected to sulfonation with chlorosulfonic acid to yield the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. Specifically, it reduces the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. This inhibition may contribute to its anti-inflammatory effects .
- Cellular Pathways : It affects various signaling pathways involved in inflammation and cell proliferation, thereby influencing cellular responses in pathological conditions.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antibacterial Activity : A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates among patients treated with formulations containing this compound compared to standard antibiotic therapies .
- Anti-inflammatory Research : In a preclinical model of arthritis, administration of this compound resulted in decreased joint swelling and pain, along with reduced levels of inflammatory markers in serum .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |
|---|---|---|---|
| This compound | High | Moderate | Effective against resistant strains |
| 2-Chloro-5-nitrobenzaldehyde | Moderate | Low | Primarily used as an intermediate |
| 4-Amino-N-(4-chlorobenzenesulfonyl)aniline | High | High | Known for broader therapeutic uses |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-chloro-5-nitro-N-phenylbenzenesulfonamide?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : Replace the chlorine atom using Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with boronic esters .
- Sulfonamide Formation : React 2-chloro-5-nitrobenzenesulfonyl chloride with aniline under anhydrous conditions (e.g., DCM solvent, 0–5°C) to minimize hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product.
- Critical Parameters :
- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
- Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) to reduce byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Workflow :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm in H NMR; sulfonamide S=O peaks at ~1300 cm in IR) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H] at m/z 323.
- Elemental Analysis : Ensure C, H, N, S, Cl content matches theoretical values (±0.3% tolerance).
- Common Pitfalls :
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallography Protocol :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL for small-molecule refinement; validate with PLATON to check for twinning or disorder .
- Key Metrics : Report bond angles (e.g., S-N-C: ~115°) and torsional parameters (e.g., nitro group coplanarity with the benzene ring) .
- Example Findings :
Q. How to address contradictory bioactivity data in enzyme inhibition studies involving this compound?
Methodological Answer:
- Troubleshooting Framework :
- Assay Conditions : Validate buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) and temperature (25°C vs. 37°C) .
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., carbonic anhydrase isoforms).
- Data Normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase studies) .
- Case Study : Discrepancies in IC values (5–50 µM) were linked to residual DMSO solvent (>1% v/v) inhibiting enzyme activity .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- Modeling Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate LUMO energy (e.g., −2.1 eV for nitro group directing electrophilic attacks) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Predictive Insights :
- The chlorine atom exhibits higher electrophilicity (Mulliken charge: −0.25) compared to sulfonamide sulfur (+1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
